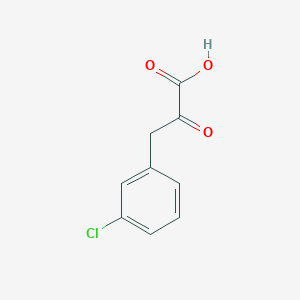

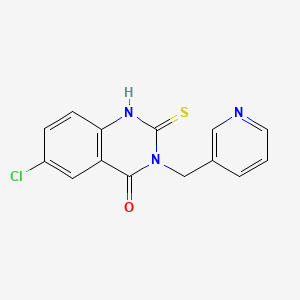

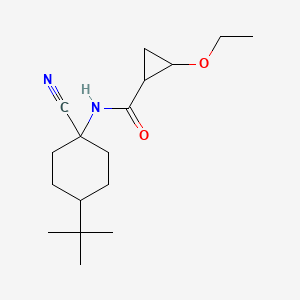

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Optoelectronic Materials

Quinazolines and their derivatives, including 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, are recognized for their broad spectrum of biological activities. A notable application of these compounds is in the field of optoelectronics. These compounds have been used in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials. Polyhalogen derivatives are major starting materials for polysubstituted fluorescent quinazolines, with electroluminescent properties being crucial for applications such as organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, certain quinazoline derivatives serve as potential structures for nonlinear optical materials and colorimetric pH sensors, with some being used in dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Biological and Medicinal Applications

Quinazoline-4(3H)-ones and their derivatives are significant in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids. These compounds have inspired the synthesis of novel agents with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, creating compounds with potential medicinal properties (Tiwary et al., 2016).

Sensing Applications

Pyrimidine derivatives, closely related to quinazoline structures, have applications in the creation of optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable as exquisite sensing materials. Pyrimidine-based optical sensors have been employed in various biological and medicinal applications, underlining the versatility of these heterocyclic compounds (Jindal & Kaur, 2021).

Anticancer Activity

Quinazoline derivatives have been identified as potential agents in cancer therapy. These compounds exhibit anticancer activity by modulating the expression of specific genes and proteins involved in cancer progression. The substitution on the benzene and/or pyrimidine rings of quinazolines has led to novel analogues with anticancer properties, particularly in combating colorectal cancer (Moorthy et al., 2023).

Propiedades

IUPAC Name |

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-3-4-12-11(6-10)13(19)18(14(20)17-12)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVHPXCLTXQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid](/img/structure/B2633335.png)

![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)

![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)

amino}acetamide](/img/structure/B2633339.png)

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B2633341.png)